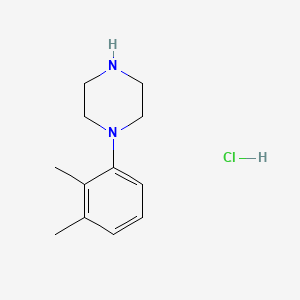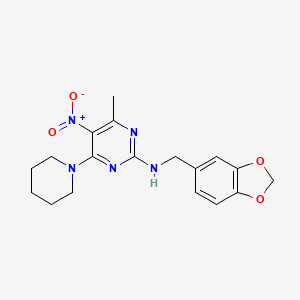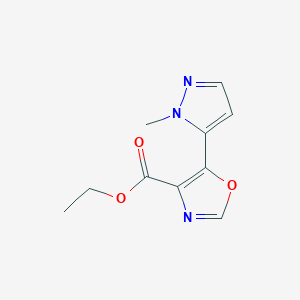![molecular formula C10H10F2O2S B2368871 2-[(2,2-二氟乙基)硫代]苯甲酸甲酯 CAS No. 2453324-47-3](/img/structure/B2368871.png)
2-[(2,2-二氟乙基)硫代]苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate is an organic compound belonging to the class of benzoate esters It features a benzoate core with a methyl ester group and a 2,2-difluoroethylsulfanyl substituent
科学研究应用
Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-mercaptobenzoic acid and 2,2-difluoroethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, forming the desired sulfanyl compound.
Esterification: The resulting 2-[(2,2-difluoroethyl)sulfanyl]benzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, and alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
作用机制
The mechanism by which Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The presence of the difluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.
相似化合物的比较
Methyl 2-[(2-fluoroethyl)sulfanyl]benzoate: Similar structure but with a single fluorine atom, leading to different chemical properties and reactivity.
Methyl 2-[(2,2,2-trifluoroethyl)sulfanyl]benzoate:
Uniqueness: Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 2-(2,2-difluoroethylsulfanyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2S/c1-14-10(13)7-4-2-3-5-8(7)15-6-9(11)12/h2-5,9H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYIZMWXNASJQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2368791.png)
![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride](/img/structure/B2368792.png)


![N-Methyl-2-(2-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2368799.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368800.png)
![Bicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B2368802.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2368806.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2368807.png)
![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)

